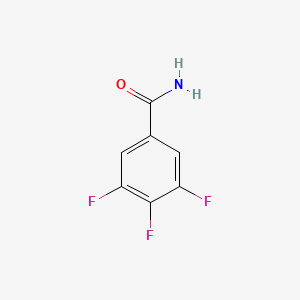

3,4,5-Trifluorobenzamide

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the early 19th century before elemental fluorine itself was successfully isolated. Alexander Borodin, renowned both as a composer and chemist, conducted pioneering work in organofluorine synthesis in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride. This foundational work established halogen exchange as a fundamental methodology that would later prove essential for synthesizing fluorinated benzamide derivatives.

The synthesis of aromatic fluorine compounds gained significant momentum in the early 20th century through the contributions of researchers like Schiemann, who developed diazonium salt methodology in 1927, and Gottlieb, who reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936. These methodological advances provided the synthetic foundation necessary for accessing complex fluorinated aromatic systems, including trifluorobenzamide derivatives. The specific compound this compound emerged as part of systematic investigations into the effects of multiple fluorine substituents on aromatic systems, with its first documented synthesis and characterization occurring as part of broader pharmaceutical and materials research programs in the latter half of the 20th century.

Industrial organofluorine chemistry experienced dramatic expansion during World War II, driven by strategic materials applications, and continued evolving over the subsequent 80 years to encompass sophisticated synthetic methodologies. The development of this compound benefited from these advances, particularly improvements in fluorination reagents and selective synthetic approaches that enabled precise placement of multiple fluorine atoms on aromatic scaffolds.

Significance in Organofluorine Chemistry

This compound occupies a unique position within organofluorine chemistry due to its distinctive substitution pattern and functional group combination. The compound exemplifies the principle that fluorine forms the strongest bond in organic chemistry when bound to carbon, a characteristic that imparts exceptional stability to the molecule while significantly altering its electronic properties compared to non-fluorinated analogs. The three fluorine substituents create a highly electron-deficient aromatic system that exhibits markedly different reactivity patterns in nucleophilic and electrophilic reactions.

The significance of this compound extends beyond its individual properties to its role as a representative member of polyfluorinated aromatic amides. These compounds demonstrate how strategic fluorine placement can modulate molecular properties including lipophilicity, metabolic stability, and hydrogen bonding capacity. The computed properties of this compound reveal an XLogP3 value of 1.1, indicating moderate lipophilicity, while maintaining one hydrogen bond donor and four hydrogen bond acceptors. This balanced profile makes the compound particularly valuable for applications requiring controlled molecular interactions.

From a synthetic chemistry perspective, this compound serves as both a synthetic target and a building block for more complex structures. Its preparation requires sophisticated fluorination methodologies, and its use in subsequent transformations showcases the unique reactivity imparted by the trifluoro substitution pattern. The compound's stability under various reaction conditions makes it suitable for diverse synthetic applications, while its electronic properties enable selective functionalization reactions that would be challenging with non-fluorinated substrates.

Research Applications Overview

Research applications of this compound span multiple disciplines, reflecting the compound's versatility and unique properties. In pharmaceutical research, the compound serves as a key structural motif and synthetic intermediate for developing novel therapeutic agents. The presence of three fluorine atoms enhances metabolic stability while the amide functionality provides opportunities for hydrogen bonding interactions with biological targets. These characteristics make this compound particularly valuable in medicinal chemistry programs focused on developing compounds with improved pharmacokinetic profiles.

Materials science applications represent another significant research area for this compound and related compounds. The unique thermal and chemical stability imparted by the trifluoro substitution pattern makes these molecules suitable for developing advanced materials, including specialized polymers and protective coatings. The compound's electronic properties also make it valuable for studying structure-property relationships in fluorinated materials, contributing to the development of high-performance materials for demanding applications.

| Research Area | Primary Applications | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Development | Synthetic intermediate, structural motif | Metabolic stability, hydrogen bonding |

| Materials Science | Polymer development, protective coatings | Thermal stability, chemical resistance |

| Analytical Chemistry | Reference standard, calibration compound | Chemical purity, spectroscopic properties |

| Fluorinated Compounds Research | Structure-activity studies, methodology development | Electronic properties, reactivity patterns |

Agricultural chemistry research has also incorporated this compound derivatives in the development of crop protection products. The enhanced efficacy against pests and diseases observed with fluorinated compounds stems from their improved environmental stability and altered biological activity profiles compared to non-fluorinated analogs. Research in this area focuses on optimizing the balance between biological activity and environmental impact through strategic molecular design.

Analytical chemistry applications of this compound include its use as a reference standard in various analytical methods. The compound's well-characterized properties and high chemical purity make it valuable for ensuring accuracy and reliability in analytical measurements. Additionally, the distinctive spectroscopic signatures arising from the trifluoro substitution pattern make the compound useful for developing and validating analytical methodologies for fluorinated organic compounds.

The compound's role in fundamental research extends to investigations of fluorinated compound properties and reactions, which are important for various industrial applications. Studies examining the effects of fluorine substitution on molecular properties, reactivity patterns, and intermolecular interactions often employ this compound as a model compound. These investigations contribute to the broader understanding of organofluorine chemistry and inform the rational design of new fluorinated materials and pharmaceuticals.

Propriétés

IUPAC Name |

3,4,5-trifluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMVOBYFZPFCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380313 | |

| Record name | 3,4,5-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78324-75-1 | |

| Record name | 3,4,5-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78324-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitration and Reduction Route

One common approach starts with 3,4,5-trifluorobenzene derivatives undergoing nitration to form 3,4,5-trifluoronitrobenzene , followed by reduction to the corresponding amine, and then conversion to the amide.

- Nitration : Using a 1:1 mixture of nitric acid and sulfuric acid, sometimes in the presence of solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from -25 °C to ambient temperature, 3,4,5-trifluorobenzene derivatives are nitrated to 3,4,5-trifluoronitrobenzene.

- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants, often in solvents such as DMF or tert-butylnitrile, at temperatures from ambient to 100 °C.

- Amidation : The amine intermediate is then converted to the benzamide by reaction with acylating agents or direct amidation.

This method benefits from relatively mild conditions and good yields (e.g., 60% yield reported for nitration step).

Boronic Acid Intermediate and Coupling Reactions

Another synthetic route involves the preparation of 3,4,5-trifluorophenylboronic acid as an intermediate, which can then be converted to the amide.

- Starting from 3,4,5-trifluorobromobenzene, a Grignard reaction is performed at low temperatures (5–10 °C) with 1,2-dibromoethane to form the Grignard reagent.

- This intermediate is then reacted with trimethyl borate at -30 °C to yield 3,4,5-trifluorophenylboronic acid after acidic workup and purification, with yields around 60%.

- The boronic acid can be further functionalized via coupling reactions to introduce the amide group.

This method is advantageous for its selectivity and suitability for scale-up, although it requires careful temperature control and handling of sensitive intermediates.

Direct Amidation of Fluorinated Precursors

Direct amidation methods involve reacting fluorinated benzoic acid derivatives or acid chlorides with ammonia or amines under controlled conditions.

- For example, amidation of trifluoromethyl-substituted benzoyl chlorides with ammonia or amines in solvents like dichloromethane at low temperatures (0–5 °C) can yield the corresponding benzamides.

- Solventless or catalyst-free amidation at elevated temperatures (e.g., 140 °C for 24 h) has also been reported for related fluorinated benzamides, offering a green chemistry approach.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nitration → Reduction → Amidation | 3,4,5-Trifluorobenzene derivatives | HNO3/H2SO4, catalytic hydrogenation, acylation | -25 °C to 100 °C | ~60 | Mild conditions, well-established | Multi-step, requires handling acids |

| Grignard → Boronic Acid → Coupling | 3,4,5-Trifluorobromobenzene | Mg, 1,2-dibromoethane, trimethyl borate | 5 °C to -30 °C | ~60 | Selective, scalable | Sensitive intermediates, low temp |

| Direct Amidation | Fluorinated benzoic acid/chloride | Ammonia or amines, solvents like CH2Cl2 | 0–5 °C or 140 °C (solventless) | Moderate | Simple, catalyst-free options | High temperature or reactive reagents |

Detailed Research Findings and Notes

- Catalyst Use and Industrial Viability : Some methods employ palladium-based catalysts and phosphine ligands for coupling reactions, but these can be costly and less suitable for large-scale production due to high temperature and pressure requirements.

- Solvent Effects : Solvents such as DMF, dichloromethane, and tetrahydrofuran are commonly used to optimize reaction rates and yields. Solvent choice impacts reaction temperature control and product isolation.

- Reaction Monitoring and Purification : Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and recrystallization (e.g., from isobutanol) are used to monitor reaction progress and purify intermediates and final products.

- Green Chemistry Approaches : Recent advances include solventless amidation reactions conducted under air without catalysts, reducing environmental impact and simplifying procedures.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trifluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Reduction: 3,4,5-Trifluoroaniline.

Oxidation: 3,4,5-Trifluorobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiangiogenic Agents

3,4,5-Trifluorobenzamide has been identified as a promising candidate in the development of antiangiogenic agents. Research indicates that derivatives of trifluorobenzamides exhibit significant inhibitory effects on microvessel outgrowth in angiogenesis models. In a study utilizing the rat aortic ring assay, compounds based on trifluorobenzamides demonstrated up to 80% inhibition of microvessel formation at concentrations of 50 μM . This suggests potential therapeutic applications in cancer treatment, where angiogenesis plays a crucial role in tumor growth.

| Compound | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Trifluorobenzamide Derivative A | 80 | 50 |

| Trifluorobenzamide Derivative B | 58 | 50 |

| Control (DMSO) | 0 | - |

1.2 Antimicrobial Activity

Trifluorobenzamides have also been explored for their antimicrobial properties. Certain derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Trifluorobenzamide Derivative C | Staphylococcus aureus | 0.25 |

| Trifluorobenzamide Derivative D | Mycobacterium tuberculosis | 25 |

Structural Modifications and Bioisosterism

The incorporation of fluorine atoms into molecular structures is known to enhance pharmacological properties through bioisosteric effects. The strategic use of trifluorobenzamides allows for the modulation of physicochemical properties such as lipophilicity and binding affinity . Research highlights the importance of fluorinated moieties in drug design, particularly in optimizing interactions with biological targets.

Material Science Applications

3.1 Synthesis of Advanced Materials

This compound serves as a key intermediate in the synthesis of advanced materials, including polymers and organic electronic devices. Its unique electronic properties make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Studies have shown that incorporating trifluorobenzamide into polymer backbones can enhance charge transport properties and thermal stability .

Case Studies

4.1 Case Study: Anticancer Activity

A study investigated the anticancer potential of a series of trifluorobenzamide derivatives against various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the activation of specific signaling pathways related to cell death . This highlights the dual role of trifluorobenzamides as both antiangiogenic and cytotoxic agents.

4.2 Case Study: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of trifluorobenzamide derivatives against multidrug-resistant strains of bacteria. The findings revealed that modifications at specific positions on the benzene ring significantly enhanced antibacterial activity, suggesting that further structural optimization could yield more potent agents .

Mécanisme D'action

The mechanism by which 3,4,5-trifluorobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues of 3,4,5-Trifluorobenzamide

Metabolic and Pharmacokinetic Comparisons

Metabolic Stability

- This compound: Demonstrates superior metabolic stability due to fluorine’s electron-withdrawing effects, which block oxidation at bridgehead carbons. In RLM studies, its half-life (t₁/₂) was 6× longer than the non-fluorinated lead compound .

- Non-Fluorinated Benzamides: Rapid oxidative metabolism via CYP enzymes, leading to short half-lives (e.g., AZD9056, an adamantane benzamide, failed clinical trials due to P-glycoprotein (P-gp) substrate behavior and poor stability) .

- Di-Fluorinated Analogs : Partial fluorination (e.g., 2,4-difluorobenzamide) improves stability but remains inferior to trifluorinated derivatives. For instance, at least two fluorine atoms are required for measurable RLM stability improvements .

CYP Interactions

- This compound : Minimal inhibition of CYP enzymes (except CYP3A4), reducing drug-drug interaction risks .

- Lead Benzamide : Broad CYP inhibition, complicating co-administration with other drugs .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

| Compound | Solubility (DMSO) | Stability (Half-Life) | Key Stability Challenge |

|---|---|---|---|

| This compound | High | 6× lead compound | CYP3A4 interaction at high doses |

| 2,3,4-Trifluorobenzamide | Moderate | 2× lead compound | Susceptible to hydrolysis |

| Lead Benzamide | Low | Baseline | Rapid oxidative metabolism |

Activité Biologique

3,4,5-Trifluorobenzamide (CAS 78324-75-1) is an aromatic compound characterized by the presence of three fluorine atoms on a benzene ring at the 3, 4, and 5 positions, along with an amide functional group. Its molecular formula is C7H4F3N. The introduction of fluorine atoms into the benzamide structure significantly enhances its biological activity compared to traditional benzamides due to increased hydrophobicity and unique electronic properties associated with trifluoromethyl substituents.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity through strong hydrogen bonds and van der Waals interactions. This mechanism can lead to the inhibition of enzyme activity or modulation of receptor functions, which are crucial for various biological processes .

Biological Activities

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities. Specifically, this compound has been studied for its potential roles in:

- Antitumor Activity : Similar trifluoromethylbenzamides have shown promise as inhibitors of kinases involved in cancer progression. The unique electronic properties imparted by the trifluoromethyl groups may enhance binding affinity to biological targets associated with tumor growth.

- Antiangiogenic Properties : Studies have demonstrated that trifluorobenzamides can inhibit angiogenesis, as evidenced by reduced microvessel outgrowth in rat aortic ring assays. This suggests potential applications in cancer therapy where inhibiting new blood vessel formation is desirable .

- Antimicrobial Activity : Some derivatives of trifluorobenzamides have been screened for antimicrobial properties against various bacterial and fungal strains, showing varying degrees of effectiveness .

Antitumor Activity

A study focused on the structure-activity relationship (SAR) of trifluorobenzamides identified several compounds that exhibited significant inhibition of cancer cell proliferation. For instance, N-(3,5-bis(trifluoromethyl)phenyl) derivatives were shown to effectively inhibit NF-κB and AP-1 gene expression, which are critical pathways in tumorigenesis .

Antiangiogenic Activity

In a comprehensive study evaluating the antiangiogenic effects of various polyfluorinated benzamide derivatives, it was found that this compound demonstrated substantial inhibition of microvessel outgrowth at concentrations as low as 50 µM. The results indicated that modifications to the benzamide structure could enhance or diminish this activity .

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 80% | 50 |

| N-isopropylcarboxamide derivative | 58% | 50 |

| Fluorinated phthalimide derivative | 35% | 50 |

Antimicrobial Activity

In another investigation assessing the antimicrobial properties of synthesized benzamide derivatives including this compound, compounds were tested against several strains using disc diffusion and minimum inhibitory concentration (MIC) methods. Notably, certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of this compound can be achieved through various methods involving fluorination reactions and subsequent amide formation. Efficient synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or altered properties.

Q & A

Basic: What are the recommended methods for synthesizing 3,4,5-Trifluorobenzamide with high purity?

Methodological Answer:

this compound can be synthesized via coupling reactions between 3,4,5-trifluorobenzoyl chloride and ammonia or amines under controlled conditions. Key steps include:

- Reagent Preparation : Generate 3,4,5-trifluorobenzoyl chloride by treating 3,4,5-trifluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

- Amidation : React the benzoyl chloride with aqueous ammonia or a primary amine in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization : Confirm purity via / NMR (to resolve fluorine environments), FT-IR (amide C=O stretch ~1650 cm), and LC-MS (molecular ion at m/z 187

) .

Advanced: How to design experiments to elucidate the mechanism of action of this compound against bacterial targets?

Methodological Answer:

To investigate bacterial enzyme targeting (e.g., acyl carrier protein synthase, AcpS-pptase):

- Enzyme Inhibition Assays : Use recombinant AcpS-pptase in a malachite green phosphate assay to measure inhibition of phosphopantetheinyl transferase activity. Compare IC values with structurally related analogs.

- Structural Analysis : Co-crystallize the compound with the enzyme for X-ray crystallography to identify binding interactions (e.g., hydrogen bonding with active-site residues, hydrophobic pockets accommodating trifluoromethyl groups).

- Mutagenesis Studies : Generate enzyme mutants (e.g., Ser/Ala substitutions in catalytic sites) to validate binding specificity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Pathway Analysis : Perform metabolomic profiling (LC-MS) on treated bacteria to detect disruptions in fatty acid biosynthesis or acyl carrier protein maturation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is essential to resolve the three distinct fluorine environments (δ ~-60 to -140 ppm for aromatic fluorines). NMR identifies NH protons (δ ~6.5–7.5 ppm, broad singlet).

- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (CHFNO, exact mass 187.03 Da) and detects fragmentation patterns.

- FT-IR : Validate amide formation via C=O stretch (~1650 cm) and N-H bends (~3300 cm).

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity; retention time comparison with standards ensures batch consistency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enhanced antibacterial activity?

Methodological Answer:

- Substituent Modulation : Synthesize analogs with electron-withdrawing groups (e.g., nitro, cyano) at the meta/para positions to enhance enzyme binding. Compare activities using MIC assays against Gram-positive/negative pathogens.

- Fluorine Scanning : Replace individual fluorines with hydrogen or chlorine to map critical interactions. For example, 3,5-difluoro analogs may retain activity if the 4-position fluorine is dispensable.

- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities and stability in AcpS-pptase active sites.

- In Vivo Validation : Test lead compounds in murine infection models (e.g., septicemia) to correlate SAR with efficacy and toxicity .

Data Contradiction: How to resolve discrepancies in enzyme inhibition data for this compound across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate inhibition using both malachite green (phosphate release) and radioactive -CoA incorporation assays to rule out assay-specific artifacts.

- Buffer Optimization : Test activity under varying pH (6.5–8.0) and ionic strength, as AcpS-pptase activity is sensitive to Mg concentration.

- Enzyme Source : Compare results from recombinant vs. native bacterial extracts to identify post-translational modifications affecting inhibition.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish outliers and identify consensus IC ranges .

Advanced Safety: What protocols mitigate risks when handling this compound in large-scale synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles with side shields to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., benzoyl chloride).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Storage : Store under inert gas (argon) at 2–8°C in amber glass to prevent hydrolysis or photodegradation. Monitor for decomposition via periodic TLC/HPLC .

Basic: What are the key solubility properties of this compound in common solvents?

Methodological Answer:

- Polar Solvents : Moderately soluble in DMSO (10–20 mg/mL) and DMF; sparingly soluble in water (<1 mg/mL) due to hydrophobic trifluoromethyl groups.

- Organic Solvents : Soluble in ethanol (5–10 mg/mL) and dichloromethane. Use sonication (30 min, 40 kHz) to enhance dissolution.

- pH-Dependent Solubility : Protonate the amide group under acidic conditions (pH < 4) to improve aqueous solubility for biological assays .

Advanced: How to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t) and identify metabolites via LC-HRMS. Fluorine atoms may reduce oxidative metabolism.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma/bile/urine samples, and quantify parent compound and metabolites using UPLC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.